![molecular formula C6H6N4S B14325796 [3-(Cyanomethyl)-1,3-thiazolidin-2-ylidene]cyanamide CAS No. 97538-42-6](/img/structure/B14325796.png)
[3-(Cyanomethyl)-1,3-thiazolidin-2-ylidene]cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Cyanomethyl)-1,3-thiazolidin-2-ylidene]cyanamide: is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Cyanomethyl)-1,3-thiazolidin-2-ylidene]cyanamide typically involves the reaction of thiazolidine derivatives with cyanamide under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and advanced purification techniques such as crystallization or chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace specific functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, [3-(Cyanomethyl)-1,3-thiazolidin-2-ylidene]cyanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents.
Medicine: In medicine, this compound is explored for its potential anti-cancer and anti-inflammatory properties. Research is ongoing to determine its efficacy and safety in clinical settings.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [3-(Cyanomethyl)-1,3-thiazolidin-2-ylidene]cyanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
Thiazolidine: A related compound with a similar ring structure but lacking the cyanamide group.
Cyanamide: A simpler compound that contains the cyanamide functional group but lacks the thiazolidine ring.
Thiazole: Another heterocyclic compound with a sulfur and nitrogen atom in the ring but with different chemical properties.
Uniqueness: What sets [3-(Cyanomethyl)-1,3-thiazolidin-2-ylidene]cyanamide apart from these similar compounds is its combination of the thiazolidine ring and the cyanamide group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
97538-42-6 |
|---|---|
Molecular Formula |
C6H6N4S |
Molecular Weight |
166.21 g/mol |
IUPAC Name |
[3-(cyanomethyl)-1,3-thiazolidin-2-ylidene]cyanamide |
InChI |
InChI=1S/C6H6N4S/c7-1-2-10-3-4-11-6(10)9-5-8/h2-4H2 |
InChI Key |
DNIGBJYLXDNVPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=NC#N)N1CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[(2-methylacryloyl)amino]benzoate](/img/structure/B14325714.png)
![5-(3,4-Dimethoxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-8-one](/img/structure/B14325717.png)
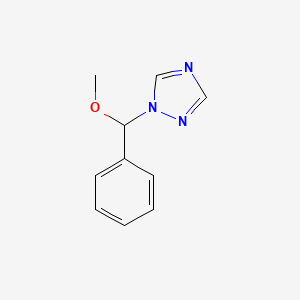

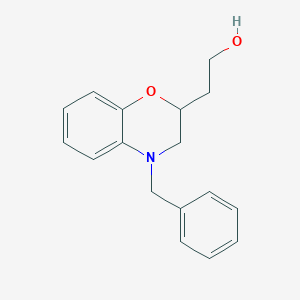
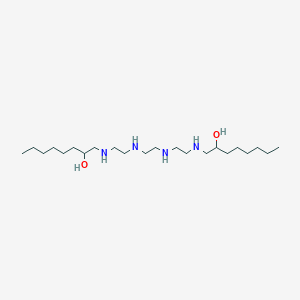
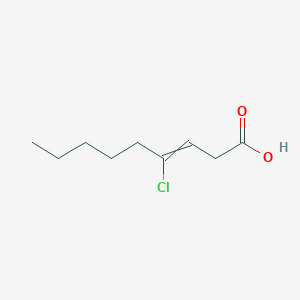
![1-[2-(4-Bromophenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene](/img/structure/B14325767.png)
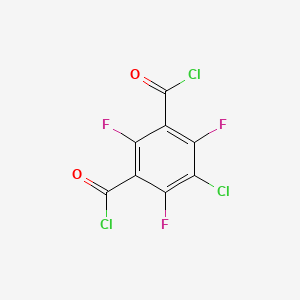
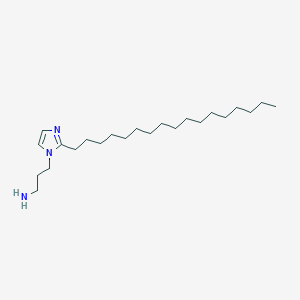
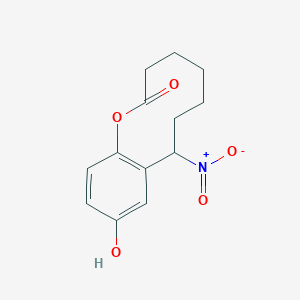
![[(2R,4R,5S,6R,7S,8R,9R)-5,12-diacetyloxy-7-benzoyloxy-2,4-dihydroxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] benzoate](/img/structure/B14325784.png)
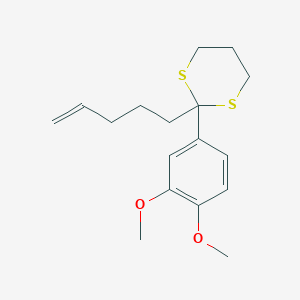
![3-{4-[(Benzenesulfonyl)methyl]phenyl}prop-2-enenitrile](/img/structure/B14325792.png)
